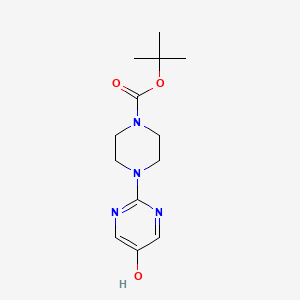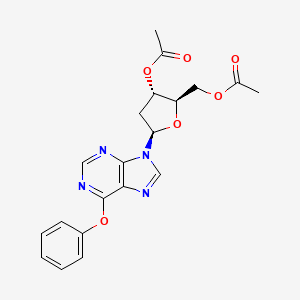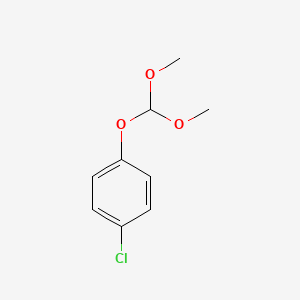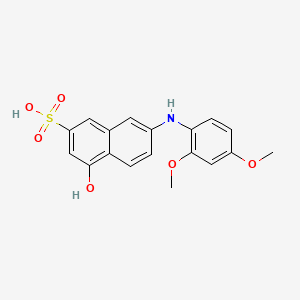
4-(5-Hidroxipirimidin-2-il)piperazin-1-carboxilato de terc-butilo
Descripción general
Descripción
tert-Butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C13H20N4O3 and a molecular weight of 280.33 g/mol . It is a derivative of piperazine and pyrimidine, featuring a tert-butyl ester group
Aplicaciones Científicas De Investigación
- Degradación Dirigida de Proteínas: El 4-(5-Hidroxipirimidin-2-il)piperazin-1-carboxilato de terc-butilo sirve como un valioso bloque de construcción para el diseño de nuevos compuestos. Los investigadores han explorado su uso como un enlace semiflexible en el desarrollo de PROTAC (Quimeras de Dirigido a Proteólisis), un enfoque prometedor para la degradación dirigida de proteínas .
- Bloque de Construcción para Diversos Compuestos: El this compound, junto con sus derivados, actúa como un intermedio versátil. Participa en la síntesis de varios compuestos orgánicos, incluidos amidas, sulfonamidas, bases de Mannich, bases de Schiff, tiazolidinonas, azetidinonas e imidazolinonas .
- Intermedio de Crizotinibe: El compuesto (1) sintetizado a partir de 4-hidroxipiperidin-1-carboxilato de terc-butilo juega un papel crucial en la preparación de moléculas biológicamente activas. Notablemente, contribuye a la síntesis de crizotinibe, un inhibidor de la tirosina quinasa utilizado en la terapia contra el cáncer .
Química Medicinal y Desarrollo de Fármacos
Síntesis Orgánica
Investigación Farmacéutica
Métodos De Preparación
Types of Reactions:
Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atoms in the piperazine ring.
Substitution: The hydroxyl group on the pyrimidine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides can be used in substitution reactions, often requiring a base to deprotonate the hydroxyl group.
Major Products Formed:
Oxidation: Pyrimidin-2-one derivatives.
Reduction: Piperazine derivatives with reduced nitrogen atoms.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Mecanismo De Acción
The exact mechanism of action of tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate depends on its specific application. In drug discovery, it may act as an inhibitor or modulator of certain enzymes or receptors. The molecular targets and pathways involved would be determined by the biological context in which the compound is used.
Comparación Con Compuestos Similares
tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate: Similar structure but lacks the piperazine ring.
Piperazine derivatives: Other piperazine-based compounds with different substituents on the pyrimidine ring.
Uniqueness: The presence of the tert-butyl ester group and the hydroxyl group on the pyrimidine ring make tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate unique compared to other similar compounds. These functional groups can significantly influence the compound's reactivity and biological activity.
Propiedades
IUPAC Name |
tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)17-6-4-16(5-7-17)11-14-8-10(18)9-15-11/h8-9,18H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBOLTCHZIZLDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728918 | |
| Record name | tert-Butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272973-58-6 | |
| Record name | tert-Butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Cyclohexaneacetic acid, 4-[4-(7-aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-, ethyl ester, trans-](/img/structure/B1506439.png)








